5-(1-adamantyl)-N-benzyl-2-methoxybenzamide
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Overview
Description
5-(1-Adamantyl)-N-benzyl-2-methoxybenzamide is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and unique properties The incorporation of adamantane into various chemical structures often enhances their stability, lipophilicity, and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-adamantyl)-N-benzyl-2-methoxybenzamide typically involves multiple steps, starting from adamantane. One common route includes:
Esterification: Adamantane-1-carboxylic acid is esterified with methanol to yield the methyl ester.
Hydrazine Reaction: The methyl ester is then reacted with hydrazine to form adamantane-1-carboxylic acid hydrazide.
Amidation: The hydrazide is further reacted with benzylamine and 2-methoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1-Adamantyl)-N-benzyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated adamantane derivatives, while reduction could produce amines.
Scientific Research Applications
5-(1-Adamantyl)-N-benzyl-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(1-adamantyl)-N-benzyl-2-methoxybenzamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily integrate into lipid membranes. This property is particularly useful in drug delivery systems, where the compound can act as an anchor in the lipid bilayer of liposomes . Additionally, the benzamide moiety may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An adamantane derivative used as an antiviral and antiparkinsonian agent.
Memantine: Another adamantane derivative used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
5-(1-Adamantyl)-N-benzyl-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzamide moiety, in particular, differentiates it from other adamantane derivatives, potentially offering unique interactions with biological targets and enhanced stability in various applications.
Properties
Molecular Formula |
C25H29NO2 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-N-benzyl-2-methoxybenzamide |
InChI |
InChI=1S/C25H29NO2/c1-28-23-8-7-21(25-13-18-9-19(14-25)11-20(10-18)15-25)12-22(23)24(27)26-16-17-5-3-2-4-6-17/h2-8,12,18-20H,9-11,13-16H2,1H3,(H,26,27) |
InChI Key |
VMRQSKFHHUXQGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)C(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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